CYP2D6 Metabolic Stability: 2-Amino-4-bromo-6-methoxyphenol Demonstrates Low Inhibition Risk vs. Clinical Comparators
2-Amino-4-bromo-6-methoxyphenol exhibits an IC50 of 7.40 μM (7,400 nM) against CYP2D6 in human liver microsomes [1]. This value falls well above the commonly applied 10 μM cutoff for significant drug-drug interaction (DDI) risk in early drug discovery, classifying the compound as a low-risk CYP2D6 inhibitor. In contrast, clinically relevant CYP2D6 inhibitors such as quinidine and fluoxetine demonstrate IC50 values in the 0.03–0.5 μM range, representing a 15- to 250-fold greater inhibitory potency [2]. This differential predicts a substantially lower probability of CYP2D6-mediated DDI when 2-amino-4-bromo-6-methoxyphenol is employed as a scaffold in lead optimization programs.
| Evidence Dimension | CYP2D6 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 7.40 μM (7,400 nM) |
| Comparator Or Baseline | Quinidine (IC50 = 0.03–0.5 μM); Fluoxetine (IC50 = 0.03–0.2 μM) |
| Quantified Difference | 15- to 250-fold lower inhibitory potency for target compound |
| Conditions | Human liver microsomes, 5 min preincubation, 10 min incubation, LC/MS/MS analysis |
Why This Matters
A high IC50 for CYP2D6 predicts reduced liability for drug-drug interactions, making this compound a safer choice for early-stage medicinal chemistry programs compared to potent CYP2D6 inhibitors.
- [1] BindingDB. (2016). BDBM50069813 (CHEMBL3407785): Inhibition of CYP2D6 in human microsomes. Entry ID: 50069813. View Source
- [2] U.S. Food and Drug Administration. (2020). Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. View Source
